molecular formula C8H9ClN2O B1383880 7-(Aminomethyl)benzoxazole Hydrochloride CAS No. 2006276-90-8

7-(Aminomethyl)benzoxazole Hydrochloride

Cat. No.: B1383880
CAS No.: 2006276-90-8
M. Wt: 184.62 g/mol
InChI Key: KMLREPALNRLYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Aminomethyl)benzoxazole Hydrochloride (CAS 2006276-90-8) is a versatile benzoxazole-based building block for medicinal chemistry and drug discovery research. The benzoxazole scaffold is recognized as a privileged structure in pharmaceutical development due to its wide spectrum of reported biological activities. Scientific literature indicates that benzoxazole derivatives are prominent in research targeting infectious diseases and oncology. Specifically, analogous compounds have demonstrated significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties, with some derivatives showing minimum inhibitory concentration (MIC) values comparable to standard drugs like ofloxacin . Furthermore, the benzoxazole core is a key pharmacophore in the exploration of new anticancer agents. Related synthetic derivatives have shown promising activity against human colorectal carcinoma (HCT116) cell lines, suggesting the scaffold's potential for developing novel chemotherapeutic candidates . More recently, research has expanded into neurological disorders, where benzoxazole derivatives are being investigated as multifunctional ligands for Alzheimer's disease. These studies focus on designing compounds that act as potent, dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some designed inhibitors exhibiting IC50 values in the nanomolar range . The 7-(aminomethyl) substitution on the benzoxazole ring provides a critical synthetic handle for chemists to conjugate this fragment to other pharmacophores or to create amide and urea derivatives, facilitating the development of structure-activity relationships (SAR). This compound is intended for research applications only, strictly for use in laboratory settings, and is not certified for human consumption or therapeutic use.

Properties

IUPAC Name

1,3-benzoxazol-7-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLREPALNRLYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Benzoxazole Core

Method Overview:
The synthesis typically begins with the benzoxazole nucleus, which is functionalized at the 7-position with an aminomethyl group. The key step involves the nucleophilic substitution or direct aminomethylation, often utilizing formaldehyde derivatives or aminomethylating agents.

Research Findings:

  • Hemiformal derived from formaldehyde and alcohols (e.g., ethanol) reacts with benzoxazole derivatives containing reactive sulfur or nitrogen groups, leading to aminomethylated products. This process involves azeotropic distillation to remove water, facilitating the formation of the aminomethyl linkage.
  • Alternatively, aminomethylation can be achieved via formaldehyde or paraformaldehyde in the presence of acids or bases, with the reaction proceeding under mild conditions (around 10°C to 70°C). The process often involves the formation of N-alkylated intermediates, which are then cyclized or further functionalized.

Preparation of Benzoxazole Intermediates

Method Overview:
The benzoxazole core is synthesized via cyclization of suitable precursors such as o-aminophenols or their derivatives with carboxylic acids or their derivatives, often employing acid catalysis.

Research Findings:

  • One common route involves condensing 2-aminophenols with formic acid derivatives or ortho-esters, followed by cyclization under acidic conditions, typically at elevated temperatures (around 100°C). This yields the benzoxazole ring system with high purity.
  • Specific to the preparation of 7-(Aminomethyl)benzoxazole, the benzoxazole core can be functionalized at the 7-position via electrophilic substitution or via directed ortho-lithiation, followed by reaction with formaldehyde or related reagents.

Aminomethylation via Formaldehyde or Paraformaldehyde

Method Overview:
The aminomethyl group can be introduced through formaldehyde-based reagents reacting with benzoxazole derivatives containing nucleophilic centers.

Research Findings:

  • Formaldehyde or paraformaldehyde reacts with benzoxazole derivatives in the presence of acids or bases, leading to the formation of N-alkylated intermediates. These are then reduced or processed further to yield the aminomethyl derivatives.
  • Hemiformal intermediates are often used, prepared by reacting formaldehyde with alcohols, which then react with benzoxazole to form the aminomethyl product. This method is efficient and yields high purity compounds.

Catalytic Hydrogenation for Amino Group Introduction

Method Overview:
Hydrogenation of nitrobenzoxazole derivatives is a common route to amino derivatives, including 7-(Aminomethyl)benzoxazole.

Research Findings:

  • Nitrobenzoxazole intermediates are hydrogenated using Pd/C catalysts under hydrogen pressure (around 0.9 MPa) at temperatures near 65°C. This reduces nitro groups to amino groups, which can be further functionalized to introduce the aminomethyl group.
  • The process yields highly pure amino derivatives with yields often exceeding 95%, suitable for subsequent salt formation.

Salt Formation: Hydrochloride Salt

Method Overview:
The final step involves converting the amino compound into its hydrochloride salt, which enhances stability and solubility.

Research Findings:

  • The amino benzoxazole is dissolved in a suitable solvent (e.g., ethanol, dioxane) and treated with hydrogen chloride gas or HCl in a solvent system. The reaction is typically carried out at 0°C to 60°C for 1-24 hours.
  • The resulting hydrochloride salt is isolated by filtration, washed, and dried under vacuum to obtain pure 7-(Aminomethyl)benzoxazole Hydrochloride.

Data Summary Table: Preparation Methods

Method Step Conditions Reagents Yield Notes
Benzoxazole core synthesis Acid catalysis, 100°C 2-Aminophenols + formic acid derivatives High purity Cyclization of precursors
Aminomethylation Formaldehyde or paraformaldehyde, 10-70°C Formaldehyde derivatives 80-95% Via hemiformal intermediates
Nitro reduction Hydrogen, Pd/C, ~65°C Nitrobenzoxazole >95% Catalytic hydrogenation
Salt formation HCl in solvent, 0-60°C Amino benzoxazole Quantitative Isolation as hydrochloride

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)benzoxazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry

7-(Aminomethyl)benzoxazole Hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Biology

The compound exhibits significant biological activities , making it a subject of interest in medicinal chemistry. Research has indicated its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity: It has demonstrated effectiveness against a range of pathogens, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of less than 1 µM.
  • Anticancer Properties: In vitro studies show cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), with IC50 values indicating varying degrees of potency:
Cancer Cell LineIC50 (µM)
MCF-715.2
A54912.5
HepG220.3

The mechanism of action is believed to involve inhibition of key enzymes involved in nucleotide synthesis, crucial for the proliferation of both bacteria and cancer cells .

Applications in Medicine

The unique properties of this compound position it as a promising candidate for pharmaceutical development:

  • Antimicrobial Agent: Its potential to treat infections could be leveraged in developing new antibiotics.
  • Oncology: The compound's anticancer properties warrant further exploration for therapeutic applications in oncology.

Case Studies

1. Antimicrobial Efficacy:
A study focused on the compound's activity against Mycobacterium tuberculosis, highlighting its potent antibacterial properties with an MIC value significantly lower than many existing treatments.

2. Cytotoxicity Evaluation:
Research evaluating the selective toxicity of this compound revealed that it preferentially targets cancer cells while sparing normal cell lines, suggesting a favorable therapeutic window for anticancer applications .

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)benzoxazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Limitations

  • Toxicity Data Gaps: Limited hazard information for analogs like 7-Aminomethyl-2-Methylindazole Hydrochloride complicates comparative risk assessments .
  • Structural-Activity Relationships (SAR): The aminomethyl group in benzoxazole derivatives may enhance solubility compared to amino-substituted benzothiazoles, but empirical data on pharmacokinetics are lacking .

Biological Activity

7-(Aminomethyl)benzoxazole Hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a benzoxazole moiety with an aminomethyl group, which enhances its reactivity and potential applications. Research has indicated that it possesses significant antimicrobial and anticancer properties, making it a subject of extensive study.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10ClN2O\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{O}

This structure includes a benzoxazole ring, which is known for its biological activity, coupled with an aminomethyl group that contributes to its unique properties.

Antimicrobial Properties

Research indicates that this compound exhibits substantial antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans .

Microorganism Activity
Bacillus subtilisInhibition observed
Candida albicansInhibition observed

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance its potency against cancer cells .

Cancer Cell Line IC50 (µM)
MCF-715.2
A54912.5
HepG220.3

The mechanism of action of this compound involves its interaction with specific molecular targets within microbial and cancerous cells. It is believed to inhibit key enzymes involved in nucleotide synthesis, which is critical for the proliferation of both bacteria and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis by demonstrating an MIC value of less than 1 µM, indicating potent antibacterial activity .
  • Cytotoxicity : A comprehensive evaluation revealed that this compound showed selective toxicity towards cancer cells while sparing normal cell lines, suggesting a potential therapeutic window for anticancer applications .

Applications in Medicine

The unique properties of this compound make it a promising candidate for further development in pharmaceuticals. Its ability to act as an antimicrobial agent could be leveraged in treating infections, while its anticancer properties warrant exploration in oncology .

Q & A

Q. Q: What are the recommended methods for synthesizing 7-(Aminomethyl)benzoxazole Hydrochloride?

A: A common approach involves nucleophilic substitution or condensation reactions. For example, ethyl bromoacetate can react with a benzoxazole precursor (e.g., 7-chloro-benzoxazole) in dimethylformamide (DMF) under reflux, followed by acidification with HCl to form the hydrochloride salt. Purification typically involves solvent removal under reduced pressure, washing with water, and recrystallization from ethanol . Key parameters include reaction time (9–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents.

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

A: Optimization may involve:

  • Catalyst screening : Testing bases like K₂CO₃ to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Lowering reflux temperature can reduce side reactions.
  • In-line analytics : Use HPLC or TLC to monitor reaction progress in real time.
    Post-synthesis, recrystallization from ethanol/water mixtures (1:3 v/v) yields >98% purity, as validated by melting point (>300°C) and NMR .

Basic Safety and Handling

Q. Q: What personal protective equipment (PPE) is required when handling this compound?

A: Mandatory PPE includes:

  • Respiratory protection : NIOSH-approved respirators for aerosolized particles.
  • Gloves : Nitrile or neoprene gloves (impervious to HCl).
  • Eye protection : Tightly sealed goggles and face shields.
  • Lab coat : Chemical-resistant material.
    Immediate decontamination protocols for spills include neutralization with sodium bicarbonate and disposal in designated hazardous waste containers .

Advanced Hazard Mitigation

Q. Q: How should decomposition products be managed during high-temperature reactions involving this compound?

A: Thermal decomposition (e.g., >200°C) may release toxic gases (e.g., HCl, NOₓ). Mitigation strategies include:

  • Ventilation : Use fume hoods with ≥100 ft/min airflow.
  • Gas scrubbing : Install alkaline traps to neutralize acidic vapors.
  • Real-time monitoring : Employ FTIR or gas sensors to detect hazardous byproducts .

Basic Analytical Characterization

Q. Q: What standard analytical techniques are used to characterize this compound?

A: Routine methods include:

  • Melting point analysis : Confirms purity (expected >300°C) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • ¹H/¹³C NMR : Key signals include δ 4.2 ppm (CH₂NH₂) and δ 8.1 ppm (benzoxazole protons) .

Advanced Spectral Discrepancy Resolution

Q. Q: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

A: Discrepancies often arise from solvent effects or impurities. Solutions include:

  • Standardized conditions : Use deuterated DMSO or CDCl₃ for NMR.
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) or X-ray crystallography.
  • Collaborative databases : Reference PubChem CID or CAS registry entries (e.g., 14919-77-8 for related hydrochlorides) .

Basic Pharmacological Applications

Q. Q: What are the primary research applications of this compound?

A: It serves as:

  • Enzyme inhibitor scaffolds : Modulates kinase or protease activity.
  • Fluorescent probes : Derivatives like 4'-(Aminomethyl)fluorescein hydrochloride label biomolecules (e.g., DNA, proteins) .

Advanced Mechanistic Studies

Q. Q: How can molecular docking studies elucidate the interaction of this compound with biological targets?

A: Computational workflows include:

  • Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Target selection : Use PDB databases (e.g., 1ATP for ATP-binding proteins).
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and pose validation via MD simulations .

Stability and Storage

Q. Q: What are the optimal storage conditions to ensure long-term stability?

A: Store in amber glass vials at -20°C under inert gas (N₂ or Ar). Desiccate with silica gel to prevent hygroscopic degradation. Periodic stability testing via HPLC (every 6 months) confirms integrity .

Ecotoxicology and Waste Management

Q. Q: How should researchers mitigate environmental risks from waste containing this compound?

A: Follow ISO 14001 guidelines:

  • Neutralization : Treat aqueous waste with 1M NaOH to precipitate freebase.
  • Incineration : Use EPA-approved facilities for organic halogen compounds.
  • Documentation : Maintain waste manifests per RCRA regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Aminomethyl)benzoxazole Hydrochloride
Reactant of Route 2
7-(Aminomethyl)benzoxazole Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.